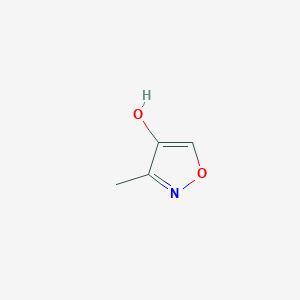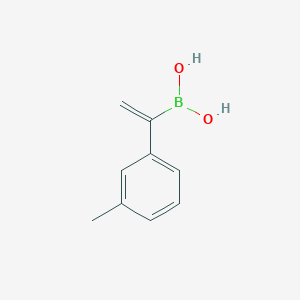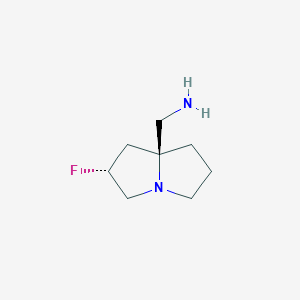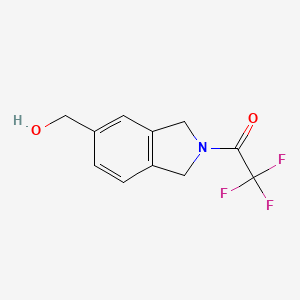
3-Methyl-1,2-oxazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylisoxazol-4-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoxazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of 3-Methylisoxazol-4-ol often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate, which then reacts with dipolarophiles under microwave conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylisoxazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxylated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted isoxazole derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
3-Methylisoxazol-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 3-Methylisoxazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. For example, it has been shown to inhibit p38 MAP kinase, which plays a role in inflammatory responses .
Comparación Con Compuestos Similares
Isoxazole: The parent compound with a similar structure but without the methyl group.
4,5-Diphenyl-4-isoxazoline: Known for its anti-inflammatory properties.
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: Exhibits cytotoxic effects and is used in cancer research
Uniqueness: 3-Methylisoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 3-position enhances its stability and interaction with biological targets compared to unsubstituted isoxazoles .
Conclusion
3-Methylisoxazol-4-ol is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the development of new therapeutic agents and materials.
Propiedades
Número CAS |
515144-79-3 |
|---|---|
Fórmula molecular |
C4H5NO2 |
Peso molecular |
99.09 g/mol |
Nombre IUPAC |
3-methyl-1,2-oxazol-4-ol |
InChI |
InChI=1S/C4H5NO2/c1-3-4(6)2-7-5-3/h2,6H,1H3 |
Clave InChI |
KUMOAOQYJJANKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12957330.png)
![2'-Chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B12957338.png)






![Benzo[g]quinoline-2,4(1H,3H)-dione](/img/structure/B12957385.png)
![Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12957391.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)
![(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12957419.png)
![tert-Butyl (4S,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12957420.png)
